Bdp R6G dbco
Description
Evolution of Bioorthogonal Labeling Strategies in Contemporary Chemical Biology
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. rsc.org The concept, pioneered by K. Barry Sharpless, encompasses a set of reliable and selective reactions characterized by high yields, minimal byproducts, and the ability to proceed under mild, biologically compatible conditions. creativepegworks.com The evolution of these strategies has been pivotal for the advancement of chemical biology, enabling the precise labeling and tracking of biomolecules in their natural environment. rsc.orgresearchgate.net
Early methods often required catalysts or conditions that were not suitable for living systems. A significant breakthrough came with the development of "click chemistry," initially centered on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov However, the cytotoxicity of the copper catalyst limited its in-vivo applications. broadpharm.com This limitation spurred the development of copper-free click chemistry, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org In SPAAC, the high ring strain of a cyclooctyne (B158145) derivative drives the reaction with an azide (B81097) without the need for a toxic catalyst. nih.gov This two-step labeling approach involves introducing a small chemical reporter, such as an azide or alkyne, into a biomolecule of interest, followed by the bioorthogonal reaction with a probe carrying the corresponding reactive group. nih.gov This has allowed for the specific labeling of proteins, nucleic acids, and other biomolecules within live cells and even whole organisms. biorxiv.org
Significance of Borondipyrromethene (BODIPY) Fluorophores in Modern Bioimaging Research
Borondipyrromethene (BODIPY) dyes, first synthesized in 1968, have become a cornerstone of modern bioimaging due to their exceptional photophysical properties. nih.gov These fluorophores are characterized by high fluorescence quantum yields, strong absorption coefficients, and remarkable photostability compared to many other organic dyes. nih.govmdpi.compreprints.org Their absorption and emission spectra are relatively sharp and are largely insensitive to the polarity and pH of their environment, which is a significant advantage for quantitative imaging in the complex milieu of a living cell. biomedgrid.comglpbio.com
The versatility of the BODIPY core structure allows for straightforward chemical modification. nih.govpreprints.org This "tunability" enables the synthesis of a vast library of derivatives with absorption and emission profiles spanning the visible and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov These modifications can also be used to improve water solubility or to introduce reactive groups for conjugation to biomolecules. acs.org Consequently, BODIPY dyes are widely used to selectively stain cellular components like lipids, proteins, and nucleic acids, and to create probes for sensing various analytes and enzymatic activities. nih.govmdpi.com Their small size, compared to fluorescent proteins, makes them less likely to interfere with the function of the molecule they are labeling. mdpi.com
Rationale for Rhodamine 6G (R6G) Chromophore Integration in Hybrid Fluorescent Probe Design
Rhodamine 6G (R6G) is a well-established and highly fluorescent dye from the xanthene class. wikipedia.orgscience.gov A key feature of rhodamine derivatives that makes them particularly attractive for probe design is the ability to exist in a "dark" spiro-lactam form, which is colorless and non-fluorescent. sci-hub.see3s-conferences.org Upon interaction with a specific analyte, the spiro-lactam ring can be induced to open, converting the molecule to its "bright," highly fluorescent, open-ring form. sci-hub.se This "on-off" switching mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the target. e3s-conferences.orgresearchgate.net
Integrating the R6G chromophore into a hybrid probe design, such as in the BDP R6G scaffold, aims to combine the desirable spectral characteristics of R6G—namely its bright emission—with the superior photostability and environmental insensitivity of the BODIPY core. glpbio.com This creates a fluorophore that is a robust and bright alternative to traditional R6G, suitable for a wide range of bioimaging applications, including fluorescence microscopy and fluorescence polarization assays. glpbio.comaxispharm.com
Overview of Dibenzocyclooctyne (DBCO)-Mediated Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Principles in Research
Dibenzocyclooctyne (DBCO), also known as azodibenzocyclooctyne (ADIBO), is a strained cyclic alkyne that is central to one of the most widely used bioorthogonal reactions: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.orglumiprobe.com The principle behind SPAAC lies in using the energy stored in the strained triple bond of the cyclooctyne ring to drive a [3+2] cycloaddition reaction with an azide-containing molecule. nih.gov This reaction proceeds rapidly and with high specificity under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a cytotoxic copper catalyst. broadpharm.comlumiprobe.com
The DBCO group can be readily incorporated into a probe molecule, while an azide group can be metabolically or genetically introduced into a target biomolecule (e.g., a protein, glycan, or nucleic acid). broadpharm.com When the DBCO-functionalized probe is introduced into the biological system, it reacts exclusively with the azide-tagged biomolecule to form a stable triazole linkage. broadpharm.comlumiprobe.com This high specificity, or bioorthogonality, means that neither the DBCO nor the azide group cross-reacts with other functional groups found in biological systems, such as amines or thiols. wur.nl This precise and efficient conjugation method has made DBCO-mediated SPAAC a powerful tool for a wide array of applications, including live-cell imaging, drug delivery, and cell surface engineering. creativepegworks.comwur.nl
Research Context and Scholarly Scope of Bdp R6G dbco as a Hybrid Fluorescent Conjugate
This compound is a hybrid fluorescent probe that combines the key features of its constituent parts into a single, highly functional molecule for chemical biology research. lumiprobe.com It is specifically designed for bioorthogonal labeling applications via copper-free click chemistry. lumiprobe.comlunanano.ca
The core of the molecule is the Bdp R6G fluorophore, a borondipyrromethene dye engineered to mimic the spectral properties of Rhodamine 6G, offering high brightness and photostability. lumiprobe.com This fluorescent core is chemically linked to a DBCO (dibenzocyclooctyne) moiety. lumiprobe.com This DBCO group serves as a reactive handle for strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. lumiprobe.com
The scholarly scope of this compound is therefore centered on its utility as a tool for fluorescently labeling azide-modified biomolecules in living systems. lumiprobe.com Researchers use this probe to attach a bright and stable fluorescent tag to specific proteins, nucleic acids, or other cellular components that have been pre-functionalized with an azide group. This allows for the visualization and tracking of these biomolecules through fluorescence microscopy and other imaging techniques, without the need for a cytotoxic copper catalyst. lumiprobe.comsmolecule.com The probe is soluble in common organic solvents like DMF, DMSO, and DCM. lumiprobe.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₉H₃₅N₄BF₂O₂ | lumiprobe.comlunanano.ca |
| Molecular Weight | 640.53 g/mol | lumiprobe.com |
| Appearance | Red to brown solid | lumiprobe.com |
| Solubility | Good in DMF, DMSO, DCM | lumiprobe.com |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum (λex) | 530 nm | lumiprobe.comlunanano.ca |
| Emission Maximum (λem) | 548 nm | lumiprobe.comlunanano.ca |
| Fluorescence Quantum Yield | 0.19 | lumiprobe.comlunanano.ca |
Structure
2D Structure
Properties
Molecular Formula |
C39H35BF2N4O2 |
|---|---|
Molecular Weight |
640.5 g/mol |
IUPAC Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide |
InChI |
InChI=1S/C39H35BF2N4O2/c41-40(42)45-33(20-21-34(45)27-35-22-24-37(46(35)40)30-12-3-1-4-13-30)23-25-38(47)43-26-10-2-5-17-39(48)44-28-32-15-7-6-11-29(32)18-19-31-14-8-9-16-36(31)44/h1,3-4,6-9,11-16,20-22,24,27H,2,5,10,17,23,25-26,28H2,(H,43,47) |
InChI Key |
IGGUTYGDIYZZDQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)C=C6[N+]1=C(C=C6)C7=CC=CC=C7)(F)F |
Origin of Product |
United States |
Molecular Architecture and Design Principles of Bdp R6g Dbco
Structural Rationale for Borondipyrromethene-Rhodamine 6G Fluorophore Conjugation
The conjugation of a Borondipyrromethene (BDP) core with a Rhodamine 6G (R6G) moiety in the Bdp R6G dbco probe is a deliberate strategy to create a system capable of Förster Resonance Energy Transfer (FRET). researchgate.netrsc.orgwordpress.com FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity. In this construct, BDP acts as the FRET donor, and R6G serves as the FRET acceptor.
BDP dyes are known for their high fluorescence quantum yields, sharp emission spectra, and good photostability. lumiprobe.com R6G is also a highly fluorescent and photostable dye. lumiprobe.com The selection of this specific pair is based on the significant overlap between the emission spectrum of the BDP donor and the absorption spectrum of the R6G acceptor, a critical factor for efficient FRET. This energy transfer phenomenon allows for ratiometric fluorescence measurements, where the ratio of the emission intensities of the two fluorophores can be used to detect and quantify biological events with high sensitivity, minimizing artifacts from variations in probe concentration or excitation intensity.
Design Considerations for DBCO Linker Integration in Bioorthogonal Conjugation Systems
The integration of a dibenzocyclooctyne (DBCO) linker is pivotal for the application of this compound in bioorthogonal chemistry. lunanano.calumiprobe.com Bioorthogonal reactions are chemical reactions that can occur in living systems without interfering with native biochemical processes. rsc.orgmdpi.com The DBCO group is a key component in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that is exceptionally well-suited for biological applications. interchim.fracs.org
Key design considerations for the DBCO linker include:
High Reactivity and Stability: The DBCO linker contains a strained alkyne that reacts rapidly and specifically with azide-functionalized molecules without the need for a toxic copper catalyst. interchim.frconju-probe.com This is a major advantage for live-cell imaging. The linker must also be stable under physiological conditions to maintain the probe's integrity. interchim.fr
Optimal Length and Flexibility: The linker's length and flexibility are engineered to minimize steric hindrance, allowing the DBCO group to efficiently "click" with its target azide (B81097). A well-designed spacer ensures that the reactive group is accessible without negatively impacting the photophysical properties of the BDP-R6G fluorophore core. royalsocietypublishing.org
Biocompatibility: The entire probe, including the DBCO linker, is designed to be biocompatible, minimizing toxicity and preventing unwanted interactions with cellular components. interchim.frthermofisher.com
This DBCO linker enables the precise and covalent attachment of the this compound probe to specific biomolecules that have been tagged with an azide group, facilitating targeted imaging. thermofisher.comnih.gov
Theoretical Frameworks for Photophysical Property Tuning in Hybrid Fluorescent Probes
The photophysical properties of hybrid fluorescent probes like this compound are tunable through the application of established theoretical frameworks. njit.edubohrium.comacs.org The efficiency of Förster Resonance Energy Transfer (FRET), a primary mechanism in this probe, is highly dependent on the distance between the donor and acceptor and the spectral overlap of the donor's emission and the acceptor's absorption. rsc.orgwordpress.com
Chemical modifications to the BDP and R6G fluorophores can alter their electronic structures, thereby shifting their absorption and emission wavelengths. chim.itmdpi.com This allows for the fine-tuning of the spectral overlap and, consequently, the FRET efficiency. For example, the introduction of electron-donating or withdrawing groups can predictably modify the photophysical characteristics. chim.it
Computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in the design process. bohrium.com These theoretical tools allow researchers to predict the photophysical properties of novel probe designs before their synthesis, providing insights into absorption and emission spectra and guiding the rational design of probes with optimized performance. bohrium.comacs.org
Advanced Synthetic Methodologies for Bdp R6g Dbco and Its Analogues
Precursor Synthesis and Directed Functionalization Strategies for BODIPY and R6G Units
The foundation of the Bdp R6G dbco probe lies in the synthesis of its constituent chromophores: the BODIPY and Rhodamine 6G units. The synthesis begins with the creation of these individual components, which are often functionalized in a directed manner to facilitate their subsequent linkage.
BODIPY Precursors: The synthesis of the BODIPY core typically starts with the condensation of two equivalents of a pyrrole (B145914) derivative with an aldehyde or an acid chloride. mdpi.com A common method involves an acid-catalyzed condensation of pyrrole derivatives with an aldehyde, followed by oxidation and subsequent complexation with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂) in the presence of a base like triethylamine. smolecule.com The true challenge in BODIPY synthesis often lies in the stability and handling of the dipyrromethene precursors before the final boron complexation.
The versatility of BODIPY dyes stems from the numerous sites available for functionalization on the core structure, which allows for the fine-tuning of their photophysical properties. mdpi.com Strategic introduction of functional groups (e.g., carboxylic acids, amines, halides) at specific positions on the pyrrole rings or the central meso-position is a key strategy for enabling subsequent coupling reactions. ncl.ac.uk
Rhodamine 6G Precursors: Rhodamine dyes are based on a xanthene scaffold. Synthetic strategies for functionalized rhodamine derivatives often involve the modification of a pre-existing Rhodamine 6G molecule or building the structure from scratch. A critical synthetic feature for many rhodamine-based probes is the creation of a non-fluorescent, colorless spirolactam form. researchgate.netnih.gov This structure can be synthesized by reacting the rhodamine core with a hydrazine (B178648) or diamine. nih.gov The spirolactam ring can undergo a reversible, analyte-induced opening to the highly fluorescent, open-amide form, a mechanism widely exploited in sensor design. researchgate.netchemrxiv.org Facile derivatization at the 2' position of the R6G xanthene ring via reaction with secondary amines is another reported strategy to introduce functionalities for further conjugation. nih.gov
Table 1: Precursor Synthesis and Functionalization Strategies
| Chromophore Unit | Core Synthesis Method | Key Precursors | Common Functionalization Strategies | Target Functional Groups |
| BODIPY | Acid-catalyzed condensation followed by oxidation and boron complexation. smolecule.com | Pyrrole derivatives, aldehydes, BF₃·OEt₂. smolecule.com | Substitution at meso-position or β-pyrrolic positions. ncl.ac.uk | -COOH, -NH₂, -CHO, Halides. ncl.ac.ukmdpi.com |
| Rhodamine 6G | Modification of R6G or condensation to form the xanthene core. nih.govnih.gov | Rhodamine 6G, hydrazine, secondary amines. nih.govnih.gov | Formation of spirolactam ring; Derivatization at the 2' position. nih.govnih.gov | Spirolactam, secondary amines. nih.govnih.gov |
Coupling Mechanisms for Borondipyrromethene-Rhodamine 6G Chromophore Integration
The integration of the BODIPY donor and the Rhodamine 6G acceptor into a single molecular entity is a critical step that establishes the probe's energy transfer capabilities. The resulting dyad is often designed to function as a Förster Resonance Energy Transfer (FRET) system. nih.gov In this arrangement, the BODIPY unit absorbs light and, if the conditions are met, transfers the excitation energy non-radiatively to the nearby Rhodamine 6G unit, which then emits light.
The coupling of these two fluorophores is achieved through covalent linkage, where a functional group on the BODIPY precursor is reacted with a complementary group on the rhodamine precursor. The nature of the linker connecting the two chromophores is crucial as it dictates the distance and relative orientation between them, which in turn governs the FRET efficiency. rsc.org
Common coupling reactions include:
Amide Bond Formation: A carboxylic acid-functionalized chromophore can be activated (e.g., as an N-hydroxysuccinimide, or NHS, ester) and reacted with an amine-functionalized partner to form a stable amide bond.
Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki or Sonogashira coupling can be employed to link aryl-halide functionalized precursors with boronic acid or alkyne partners, respectively, creating a rigid conjugated linker. ncl.ac.uk
A sophisticated strategy involves using the spirolactam form of rhodamine. nih.gov The dyad is designed so that in the "off" state, the rhodamine acceptor is in its closed, non-fluorescent spirolactam form. Upon excitation, the BODIPY donor fluoresces. When a specific analyte triggers the opening of the spirolactam ring, the rhodamine acceptor becomes fluorescent, and FRET from the BODIPY donor is activated, leading to a ratiometric shift in the emission signal. nih.gov
Dibenzocyclooctyne (DBCO) Incorporation Routes for Tailored Bioorthogonal Reactivity
To equip the Bdp R6G dyad for bioorthogonal labeling, a dibenzocyclooctyne (DBCO) moiety is incorporated. DBCO is a strained alkyne that reacts rapidly and specifically with azides via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. interchim.frbiotium.com This "click chemistry" reaction is highly efficient and proceeds without the need for a cytotoxic copper catalyst, making it ideal for use in living systems. biotium.comlumiprobe.com
The incorporation of DBCO is typically one of the final steps in the synthesis. The strategy depends on the functional handles designed into the Bdp R6G dyad.
Amine-Reactive DBCO: If the dyad possesses a primary amine, it can be reacted with a DBCO-NHS ester.
Carboxyl-Reactive DBCO: If the dyad has a carboxylic acid, it can be coupled to a DBCO-amine reagent using standard peptide coupling chemistry. xarxbio.com
Thiol-Reactive DBCO: A maleimide-functionalized DBCO can be used to target a thiol group (cysteine residue) on the dyad. xarxbio.comnih.gov
The choice of DBCO reagent often includes a polyethylene (B3416737) glycol (PEG) spacer arm, which can improve the water solubility of the final probe. xarxbio.com
Table 2: Common DBCO Incorporation Reagents
| DBCO Reagent | Target Functional Group on Probe | Resulting Linkage |
| DBCO-NHS ester | Amine (-NH₂) | Amide |
| DBCO-Amine | Carboxylic Acid (-COOH) | Amide |
| DBCO-Maleimide | Thiol (-SH) | Thioether |
| DBCO-PEG4-Maleimide | Thiol (-SH) | Thioether (with PEG spacer) |
Purification and Advanced Spectroscopic Characterization Techniques in Compound Synthesis
Each step of the synthesis yields a product that must be rigorously purified and characterized to ensure the final compound has the correct structure and desired properties.
Purification: Given the complexity of the intermediates and the final product, purification is essential to remove unreacted starting materials, reagents, and side products. The most common technique for purifying fluorescent probes is silica (B1680970) gel column chromatography. frontiersin.orgrsc.org The polarity of the solvent system is carefully chosen to achieve separation. After purification, the final product's purity is often assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Advanced Spectroscopic Characterization: A suite of spectroscopic techniques is used to confirm the identity and properties of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise covalent structure of the molecule, confirming that the coupling reactions have occurred at the intended positions. mdpi.comfrontiersin.orgresearchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate molecular weight of the compound. frontiersin.org
UV-Visible Absorption Spectroscopy: This technique is used to determine the key photophysical properties of the probe, including its maximum absorption wavelength (λₐₑₓ) and its molar extinction coefficient (ε), which is a measure of how strongly it absorbs light. frontiersin.orgmdpi.com
Fluorescence Spectroscopy: This is used to measure the fluorescence emission spectrum, determine the maximum emission wavelength (λₑₘ), and calculate the fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process. frontiersin.orgmdpi.com
Table 3: Typical Spectroscopic Data for Characterization
| Technique | Information Obtained | Typical Values for BODIPY-Rhodamine Probes |
| ¹H, ¹³C NMR | Covalent structure, proton/carbon environment. mdpi.com | Chemical shifts (ppm) and coupling constants (Hz) confirming the linked structure. |
| HRMS-ESI | Exact molecular mass and elemental formula. frontiersin.org | Measured m/z value matching the calculated value for the target compound. |
| UV-Vis | Absorption maxima (λₐₑₓ), Molar Extinction Coefficient (ε). nih.gov | Donor (BODIPY) absorption ~500-570 nm; Acceptor (Rhodamine) absorption ~590-610 nm. nih.gov |
| Fluorescence | Emission maxima (λₑₘ), Quantum Yield (Φf). nih.gov | Donor emission ~510-595 nm; Acceptor emission ~630-640 nm. nih.gov |
Considerations for Scalable Synthesis in Academic Research and Development
While the synthesis of complex probes like this compound on a milligram scale is achievable in a research setting, scaling up production to the gram level for broader distribution or preclinical studies presents significant challenges.
Key considerations for scalable synthesis include:
Purification: Chromatographic purification, while effective at the lab scale, can be costly, time-consuming, and resource-intensive when scaled up. Developing synthetic routes that yield products pure enough to be isolated by precipitation or crystallization is highly desirable. chemrxiv.orgnih.gov
Reagent Cost and Availability: The cost and commercial availability of specialized starting materials and reagents can become limiting factors for large-scale synthesis.
Robustness and Reproducibility: Reactions must be robust and reproducible, meaning they should be insensitive to minor variations in reaction conditions and consistently provide high yields of the desired product. peerj.com
Recent efforts in synthetic methodology focus on developing more efficient, "greener," and scalable routes to complex fluorophores, such as designing high-yield, one-pot reactions or minimizing the use of chromatography. rsc.orgchemrxiv.org For example, reports on the gram-scale synthesis of rhodamine and other fluorophore building blocks highlight the importance of optimizing reaction conditions and purification methods for large-scale production. chemrxiv.orgnih.gov
Spectroscopic and Photophysical Characterization Techniques Applied to Bdp R6g Dbco
Methodologies for Determining Excitation and Emission Profiles via Advanced Spectrophotometry
The excitation and emission spectra of a fluorophore are its most fundamental characteristics, defining the wavelengths of light it absorbs and emits. These profiles are determined using advanced spectrophotometry, typically involving a spectrofluorometer.
To measure the excitation spectrum, the emission wavelength is fixed at the fluorophore's emission maximum (548 nm for Bdp R6G dbco) while the excitation monochromator scans through a range of shorter wavelengths. lumiprobe.com The resulting plot of fluorescence intensity versus excitation wavelength reveals the optimal wavelengths for excitation. For the emission spectrum, the excitation wavelength is held constant at its maximum (530 nm for this compound), and the emission monochromator scans through a range of longer wavelengths, plotting the intensity of the emitted light. lumiprobe.cominterchim.fr
This compound exhibits a sharp absorption peak and a similarly narrow emission peak, which is a characteristic advantage of the BODIPY dye family. axispharm.com This leads to brighter signals and better spectral separation in multi-color imaging experiments.
Table 1: Spectral Properties of this compound
| Property | Value |
|---|---|
| Maximum Excitation Wavelength (λ_exc) | 530 nm lumiprobe.cominterchim.fr |
| Maximum Emission Wavelength (λ_em) | 548 nm lumiprobe.cominterchim.fr |
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial as it is sensitive to the molecular environment and can be used in advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). Time-resolved fluorescence spectroscopy is the primary method for this analysis.
Techniques such as Time-Correlated Single-Photon Counting (TCSPC) or Fluorescence Upconversion are employed. lightcon.com In a typical TCSPC experiment, the sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (excitation) and the arrival of the first detected emission photon. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime.
While a specific fluorescence lifetime for the this compound conjugate is not widely reported in the literature, BODIPY dyes are generally known to possess relatively long excited-state lifetimes, often in the range of several nanoseconds (e.g., 3 to 7 ns). interchim.frrsc.org This characteristic makes them excellent candidates for applications that rely on lifetime measurements, such as fluorescence polarization assays. interchim.frbroadpharm.com
Quantitative Measurement Methodologies for Fluorescence Quantum Yield
The fluorescence quantum yield (Φ_F) is a measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter dye.
The most common method for determining the quantum yield of a fluorescent compound is the comparative method, as described by Williams et al. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, measured under identical experimental conditions (e.g., solvent, absorbance). Fluorescein (B123965) or Rhodamine 6G are often used as standards in this spectral range. mdpi.com The absorbance of both the sample and standard solutions are kept low (typically <0.1) to avoid inner filter effects.
The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Table 2: Fluorescence Quantum Yield of this compound
| Compound | Quantum Yield (Φ_F) |
|---|
Assessment of Photobleaching Kinetics and Photostability in Diverse Research Environments
Photostability refers to a fluorophore's resistance to photochemical destruction upon exposure to excitation light. High photostability is critical for experiments requiring long or repeated imaging sessions, such as time-lapse microscopy. BODIPY dyes, including Bdp R6G, are noted for being significantly more photostable than traditional fluorophores like fluorescein and even Rhodamine 6G. axispharm.comaxispharm.cominterchim.fr
Fluorescence Anisotropy Studies for Rotational Dynamics and Microenvironment Sensing
Fluorescence anisotropy measures the extent of polarization of the emitted fluorescence after excitation with polarized light. This technique provides information about the rotational mobility of the fluorophore, which in turn can report on the viscosity of its microenvironment or its binding to larger molecules.
In an anisotropy experiment, the sample is excited with vertically polarized light. The intensity of the emitted light is measured through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation plane. The anisotropy (r) is calculated as: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)
The G-factor corrects for instrumental bias. A small, freely rotating molecule will depolarize the light, resulting in a low anisotropy value. When the fluorophore binds to a large, slow-moving biomolecule, its rotation is restricted, and the anisotropy value increases.
The relatively long fluorescence lifetime of BODIPY dyes makes them particularly well-suited for fluorescence polarization and anisotropy assays, as there is a sufficient time window for molecular rotation to impact the polarization of the emitted light. interchim.fralabiolab.ro This makes this compound a potentially powerful tool for studying ligand-receptor interactions or protein dynamics, although specific anisotropy studies on this particular conjugate are not widely published.
Two-Photon Absorption Cross-Section Determination Techniques for Advanced Imaging Applications
Two-photon excitation (TPE) is a nonlinear optical process where a fluorophore absorbs two lower-energy photons simultaneously to reach the same excited state achieved by absorbing one higher-energy photon. This technique is highly advantageous for deep-tissue imaging due to the use of near-infrared (NIR) light, which scatters less in biological tissue. The efficiency of this process is quantified by the two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units.
BODIPY dyes are known to have large two-photon cross-sections, making them ideal for multiphoton microscopy. interchim.frmedchemexpress.eu The determination of σ₂ is typically performed using methods like two-photon excited fluorescence (TPEF) or the Z-scan technique. In the TPEF method, the two-photon-induced fluorescence intensity is compared to that of a reference standard with a known σ₂ value under the same experimental conditions.
While the general class of BODIPY dyes is praised for its TPE properties, and related molecules like Rhodamine 6G have been studied extensively, a specific two-photon absorption cross-section value for this compound is not available in the reviewed literature. uni-regensburg.deresearchgate.net Computational studies on other BODIPY derivatives show that extending the dye's conjugation significantly increases the cross-section value, suggesting that the properties of this compound would be suitable for advanced two-photon imaging applications. chemrxiv.org
Mechanistic Investigations of Bdp R6g Dbco in Bioorthogonal Ligation
Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bdp R6G dbco Conjugates
The chemical compound this compound is a sophisticated fluorescent probe designed for bioorthogonal labeling. It consists of two key components: the Bdp R6G fluorophore and the dbco (dibenzocyclooctyne) reactive handle. Bdp R6G is a borondipyrromethene dye that serves as a bright and photostable alternative to the traditional Rhodamine 6G (R6G) dye. acs.orgrsc.orglumiprobe.cn The dbco moiety is a cyclooctyne (B158145), a class of cyclic alkynes characterized by significant ring strain. This inherent strain is the driving force behind its reactivity in SPAAC. glenresearch.com
SPAAC is a type of [3+2] cycloaddition between a strained alkyne, such as dbco, and an azide (B81097). Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it highly suitable for applications in living cells and organisms. biochempeg.com The reaction proceeds rapidly and with high specificity, forming a stable triazole linkage between the dbco-functionalized probe (like this compound) and an azide-modified biomolecule of interest. glenresearch.combiochempeg.com The underlying principle of this reaction is the relief of the high ring strain in the dbco molecule upon its conversion from a strained alkyne to a more stable triazole ring. glenresearch.com This process is highly chemoselective, as both azides and strained alkynes are functionalities that are largely absent from biological systems, thus ensuring that the labeling reaction is orthogonal to native cellular processes. biochempeg.com
Reaction Kinetics and Efficiency Studies in Complex Biological Milieus for Labeling
The efficiency of a bioorthogonal reaction is critically dependent on its kinetics in a complex biological environment. While specific kinetic data for the reaction of this compound is not extensively documented in publicly available literature, studies on structurally similar sulfo-DBCO derivatives provide valuable insights into the factors that govern SPAAC reaction rates.
The reaction rates of DBCO derivatives are influenced by several factors, including the type of buffer, pH, and the nature of the azide reaction partner. For instance, studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS. researchgate.net Furthermore, the reaction rate generally increases with higher pH values, with optimal rates often observed around pH 10. researchgate.net The electron-donating capacity of the azide has also been identified as a significant factor, with certain azides reacting more rapidly than others. researchgate.net
It is important to note that reaction kinetics determined in vitro may not always directly translate to the cellular environment. The microenvironment within a cell or a specific organelle can be quite different from a dilute aqueous solution, with variations in viscosity, polarity, and local concentrations of reactants. These factors can influence the reaction rates, sometimes leading to an acceleration of the SPAAC reaction in a cellular context.
To illustrate the influence of reaction conditions on SPAAC kinetics, the following table summarizes representative second-order rate constants for the reaction of a sulfo-DBCO amine with different azides in various buffers and at different pH values and temperatures.
| Buffer | Azide Reactant | pH | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 1-azido-1-deoxy-β-D-glucopyranoside | 7 | 25 | 0.32 |
| HEPES | 1-azido-1-deoxy-β-D-glucopyranoside | 7 | 25 | 0.55 |
| Borate | 1-azido-1-deoxy-β-D-glucopyranoside | 10 | 37 | 1.18 |
| DMEM | 3-azido-L-alanine | 7 | 37 | 0.59 |
| RPMI | 3-azido-L-alanine | 7 | 37 | 0.27 |
This table presents data for a sulfo-DBCO-amine as a proxy for this compound, based on findings from related studies. researchgate.net
Influence of Solvent Polarity and Microenvironmental Factors on SPAAC Performance
The polarity of the solvent or the local microenvironment can have a significant impact on the rate of SPAAC reactions. For 1,3-dipolar cycloadditions in general, an increase in the mole fraction of water in the solvent mixture often leads to an increase in the reaction rate. researchgate.net However, the use of organic cosolvents, which may be necessary to solubilize hydrophobic probes, can have varied effects. acs.org
Studies on DIBAC (an aza-dibenzocyclooctyne), which is structurally related to DBCO, have shown that the choice of organic cosolvent is critical. For example, a mixture of water and acetonitrile (B52724) was found to increase the reaction rate relative to methanol, while a water/THF mixture decreased the rate. acs.org This highlights that the effect of a cosolvent is not simply a matter of polarity but involves complex interactions between the solvent, the reactants, and the transition state.
The microenvironment within a cell is far from a simple aqueous solution. The hydrophobic cores of proteins, lipid membranes, and macromolecular crowding can all create unique environments that may influence the kinetics of the SPAAC reaction of this compound. The hydrophobic nature of the Bdp R6G fluorophore itself may lead to its partitioning into non-polar regions within a cell, potentially altering the local concentration and reactivity of the dbco moiety.
The following table summarizes the effect of different solvents on the second-order rate constant of the reaction between DIBAC and benzyl (B1604629) azide, providing an indication of how solvent choice can modulate SPAAC reactivity.
| Solvent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Methanol | 0.13 |
| Acetonitrile | 0.31 |
| DMSO | 0.17 |
| Water/Acetonitrile (1:3) | Data suggests rate increase relative to methanol |
| Water/THF (9:1) | Data suggests rate decrease |
This table presents data for DIBAC as a proxy for the dbco moiety in this compound, based on findings from related studies. acs.orgnih.gov
Regioisomeric Considerations in Triazole Formation and Their Implications for Research
The cycloaddition of an unsymmetrical alkyne (like dbco) to an azide can, in principle, result in the formation of two different regioisomers of the triazole product. In the context of SPAAC, this means that the substituent on the azide can be oriented in two different ways relative to the dbco core.
It is worth noting that other strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), have been reported to yield a single regioisomer upon reaction with an azide. iris-biotech.de However, DBCO-based reagents like this compound remain widely used due to their high reactivity and commercial availability. The potential for regioisomeric mixture formation is a fundamental aspect of the reaction mechanism that researchers should be aware of, even if it does not practically limit the utility of the probe in most labeling scenarios. While the uncatalyzed Huisgen 1,3-dipolar cycloaddition often yields mixtures of regioisomers, catalyzed versions like CuAAC and RuAAC can provide specific regioisomers (1,4- and 1,5-disubstituted, respectively). organic-chemistry.org SPAAC with DBCO, being uncatalyzed, generally lacks this high degree of regioselectivity. biochempeg.com
Applications of Bdp R6g Dbco in Advanced Research Methodologies and Model Systems
Biomolecule Labeling Strategies in Non-Clinical Research
The specific reactivity of the DBCO group with azides enables the precise attachment of the Bdp R6G fluorophore to a wide range of biomolecules in a bioorthogonal manner. lumiprobe.comsmolecule.com This process is central to its application in non-clinical research, where tracking and visualizing biological molecules is fundamental.
The synthesis of fluorescently labeled biomolecules using Bdp R6G dbco is achieved through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. lumiprobe.com This copper-free click chemistry approach involves the direct reaction of the DBCO group on the fluorophore with an azide (B81097) group previously incorporated into the target protein, nucleic acid, or lipid. The reaction is known for its high efficiency and tolerance of a wide range of functional groups found in biological molecules. lumiprobe.com
The general protocol requires dissolving the azide-modified biomolecule in an appropriate buffer, typically at a pH range of 7-8.5. lumiprobe.com this compound, which has good solubility in organic solvents like DMF or DMSO, is then added to the reaction mixture. lumiprobe.com The reaction proceeds spontaneously at room temperature, though gentle mixing and incubation in the dark are recommended to prevent photobleaching. lumiprobe.com Purification of the resulting fluorescent conjugate is typically achieved using size-exclusion chromatography or dialysis to remove any unreacted dye.
In controlled laboratory settings, this compound is a powerful tool for imaging cellular processes. The strategy involves introducing azide-functionalized metabolic precursors (e.g., azido (B1232118) sugars, amino acids, or nucleosides) to cell cultures. These precursors are incorporated by the cell's natural metabolic pathways into newly synthesized proteins, glycans, or nucleic acids. Following metabolic labeling, the cells are fixed and permeabilized, then treated with this compound. The fluorophore selectively "clicks" onto the azide-tagged biomolecules, allowing for their visualization using fluorescence microscopy or analysis by flow cytometry. smolecule.com The high quantum yield and photostability of the BDP core are particularly advantageous for achieving high-contrast images.
The ability to selectively tag different classes of biomolecules enables researchers to study their distribution and trafficking within subcellular compartments. axispharm.com By coupling the specific labeling achieved through the click reaction of this compound with high-resolution imaging techniques like confocal or super-resolution microscopy, the precise localization of proteins, lipids, or glycans can be determined. For instance, labeling specific membrane proteins can allow for the detailed visualization of the plasma membrane, while targeting lipid species can illuminate the structure of the Golgi apparatus or endoplasmic reticulum.
Cell-Based Bioimaging Applications in Controlled Laboratory Models
Development of Fluorescence Resonance Energy Transfer (FRET) Assays
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited donor fluorophore transfers energy to a nearby acceptor fluorophore without the emission of a photon. researchgate.net This phenomenon is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nm), making it a valuable tool for studying molecular interactions in research systems. researchgate.net BDP dyes are well-suited for FRET applications due to their sharp emission spectra and high quantum yields. axispharm.com
This compound, with its excitation maximum around 530 nm and emission peak near 548 nm, can function as either a donor or an acceptor in a FRET pair. lumiprobe.com
As a FRET Donor: The emission spectrum of this compound shows significant overlap with the excitation spectra of acceptor dyes such as TAMRA, Cy3.5, or Alexa Fluor 555. axispharm.comalabiolab.ro This allows for efficient energy transfer when this compound is brought into proximity with one of these acceptors.
As a FRET Acceptor: this compound can accept energy from donor fluorophores whose emission spectra overlap with its excitation spectrum. Suitable donors include fluorescein (B123965) (FAM), AF 488, and Cy2. alabiolab.roaxispharm.com
The selection of a FRET partner is critical and depends on maximizing the spectral overlap integral (J(λ)) while minimizing spectral crosstalk between the donor and acceptor channels.
FRET assays utilizing this compound can provide quantitative data on molecular interactions, such as protein-protein binding or conformational changes. In a typical assay, two interacting molecules (e.g., Protein A and Protein B) are labeled, one with the FRET donor and the other with the acceptor. For example, an azide-modified Protein A could be labeled with this compound (the donor), while an alkyne-modified Protein B is labeled with an azide-functionalized acceptor dye via a separate click reaction.
When the two proteins interact, bringing the donor and acceptor into close proximity, FRET occurs. This results in a measurable decrease in the donor's fluorescence intensity and/or lifetime, and a simultaneous increase in the acceptor's sensitized emission. By measuring the FRET efficiency, researchers can determine the fraction of molecules that are interacting and, in some cases, calculate the affinity of the interaction.
Rational Design of FRET Pairs Incorporating this compound
Fluorescence Polarization-Based Assay Development for Ligand-Receptor Interaction Studies
Fluorescence Polarization (FP) is a powerful, homogeneous technique used to monitor molecular binding events in real-time. The principle of FP is based on the rotational speed of a fluorescently labeled molecule. When a small, fluorescently labeled ligand (like one conjugated to this compound) is free in solution, it tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized. Upon binding to a much larger receptor molecule, the tumbling of the fluorescent ligand is significantly slowed. This results in a higher degree of polarization in the emitted light.
This compound is particularly well-suited for the development of FP assays for several reasons. Borondipyrromethene dyes are noted for having a relatively long excited-state lifetime, a characteristic that is highly advantageous for FP applications. interchim.frlumiprobe.com This longer lifetime allows for a wider dynamic range and increased sensitivity in measuring changes in polarization.
In a typical assay, a target ligand is first modified with an azide group. This azide-modified ligand is then specifically labeled with this compound via the copper-free DBCO-azide reaction. lumiprobe.com The resulting fluorescent ligand can then be used to study its interaction with a target receptor. The binding of the Bdp R6G-labeled ligand to the receptor leads to a measurable increase in fluorescence polarization, allowing for the quantitative determination of binding affinity (Kd) and the kinetics of the interaction.
Table 1: Key Parameters of this compound for FP Assay Development
| Property | Value/Characteristic | Relevance to FP Assays |
|---|---|---|
| Fluorophore Core | Borondipyrromethene (BDP) | High photostability and brightness ensure a stable and strong signal. lumiprobe.comaxispharm.com |
| Excitation Maximum | ~530 nm interchim.frlumiprobe.com | Compatible with standard laser and filter sets. |
| Emission Maximum | ~548 nm interchim.frlumiprobe.com | Allows for clear detection with minimal spectral overlap from other components. |
| Fluorescence Lifetime | Relatively long lumiprobe.com | Increases the sensitivity and dynamic range of the FP measurement. lumiprobe.com |
| Conjugation Group | Dibenzocyclooctyne (DBCO) | Enables specific, stable, and bio-orthogonal labeling of azide-modified ligands without a copper catalyst. lumiprobe.com |
Integration within Material Science and Nanotechnology Research
The unique chemical properties of this compound make it a valuable tool for creating advanced functional materials and nanotechnologies. The DBCO group provides a reliable method for covalently attaching the bright and photostable BDP R6G fluorophore to various substrates and nanoparticles.
Polymeric nanoparticles are widely used in biomedical research for applications such as drug delivery and bioimaging. Functionalizing these nanoparticles with fluorescent probes allows for their tracking and visualization within biological systems. axispharm.com this compound is an ideal candidate for this purpose.
The conjugation process involves nanoparticles that have been surface-modified to present azide (N₃) groups. When these azide-functionalized nanoparticles are mixed with this compound, the DBCO group on the dye reacts spontaneously with the azide groups on the nanoparticle surface via the SPAAC mechanism. lumiprobe.comaxispharm.com This reaction forms a stable triazole linkage, covalently tethering the fluorophore to the nanoparticle. The result is a highly fluorescent and stable nanoparticle probe that can be used for a variety of downstream applications, including cellular imaging and tracking of nanoparticle biodistribution.
Table 2: Process for Conjugating this compound to Polymeric Nanoparticles
| Step | Description | Key Components | Reaction Type |
|---|---|---|---|
| 1. Nanoparticle Preparation | Synthesis or modification of polymeric nanoparticles to introduce azide groups on their surface. | Polymeric nanoparticle, azide-containing linker | Chemical modification |
| 2. Fluorophore Preparation | This compound is dissolved in a suitable solvent compatible with the nanoparticle suspension (e.g., DMSO, DMF). lumiprobe.com | This compound, organic solvent | Dissolution |
| 3. Conjugation Reaction | The azide-functionalized nanoparticles are incubated with the dissolved this compound. | Azide-nanoparticle, this compound | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| 4. Purification | Unreacted this compound is removed from the fluorescently labeled nanoparticles, typically through dialysis or size-exclusion chromatography. | Labeled nanoparticles, unreacted dye | Separation |
The development of sensitive and specific biosensors often relies on the immobilization of probes onto a solid surface. This compound can be used to functionalize surfaces for the creation of fluorescent biosensors. The strategy is analogous to nanoparticle conjugation: a surface (e.g., glass, gold, or a polymer membrane) is first chemically modified to bear azide groups.
Subsequent incubation of this azide-activated surface with a solution of this compound leads to the covalent immobilization of the fluorophore onto the surface via the DBCO-azide click reaction. lumiprobe.com This creates a fluorescent surface that can be used as a platform for detecting molecular interactions. For instance, a protein receptor could be immobilized on the fluorescent surface. If a quencher-labeled ligand binds to the receptor, the fluorescence of the surface-bound Bdp R6G could decrease, providing a measurable signal for the binding event. This approach is valuable for creating microarrays and other surface-based analytical devices.
Conjugation to Polymeric Nanoparticles for Advanced Research Probes
High-Throughput Screening Platform Development for Molecular Interactions (In Vitro Studies)
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds for their ability to modulate a specific biological target. FP assays are particularly amenable to HTS because they are homogeneous (requiring no separation of bound and free components), rapid, and can be performed in high-density microplate formats (e.g., 384- or 1536-well plates).
This compound is an excellent choice for developing FP-based HTS assays due to its high brightness, photostability, and sensitivity in FP applications. lumiprobe.comaxispharm.com A common HTS format is a competitive binding assay. In this setup, a target receptor and a ligand labeled with this compound are combined, resulting in a stable, high-polarization signal. Each compound from a screening library is then added to a well containing this pre-formed complex. If a test compound binds to the receptor and displaces the fluorescent ligand, the displaced ligand will begin to tumble rapidly again, causing a decrease in the FP signal. This drop in polarization identifies the compound as a "hit" that warrants further investigation.
Table 3: Example of an FP-Based HTS Assay Using this compound
| Assay Component | Role | Expected FP Signal |
|---|---|---|
| Target Receptor + Bdp R6G-labeled Ligand | Baseline interaction; represents the "bound" state. | High |
| Negative Control (DMSO/buffer added) | No disruption of the receptor-ligand interaction. | Remains High |
| Positive Control (unlabeled ligand added) | Competitive displacement of the fluorescent ligand. | Low |
| "Hit" Compound from Library | Binds to the receptor and displaces the fluorescent ligand. | Low |
| "Non-Hit" Compound from Library | Does not bind to the target site or disrupt the interaction. | Remains High |
The robustness and strong signal of the BDP R6G fluorophore ensure that such an assay is sensitive enough to detect subtle binding events and stable enough to withstand the rigors of an automated HTS campaign. lumiprobe.com
Computational and Theoretical Studies of Bdp R6g Dbco
Quantum Chemical Calculations for Electronic Structure and Excited State Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and photophysical properties of Bdp R6G dbco. mdpi-res.comresearchgate.net These computational approaches allow for the examination of the frontier molecular orbitals (HOMO and LUMO) and the prediction of absorption and emission wavelengths, which are crucial for a fluorescent probe.
For the BDP core, DFT studies reveal that substitutions on the borondipyrromethene scaffold have a pronounced effect on the spectroscopic properties. nih.govresearchgate.net The electronic nature and position of substituents can be finely tuned to alter the absorption and emission profiles with high precision. nih.gov For instance, extending the π-conjugated system generally leads to a red-shift in the absorption and emission maxima. researchgate.netmdpi.com
The excited states of BODIPY dyes, which dictate their fluorescence characteristics, can be computationally investigated. researchgate.net Calculations can predict the energy of the first excited singlet state (S1), which is related to the fluorescence emission energy. Furthermore, the energy difference between the singlet and triplet excited states (ΔE_ST) can be calculated to predict the efficiency of intersystem crossing (ISC), a process that can quench fluorescence but is useful for photosensitizers in photodynamic therapy. researchgate.net For a bright fluorescent probe like Bdp R6G, a large ΔE_ST value is desirable to minimize ISC and maintain a high fluorescence quantum yield.
Table 1: Representative Data from Quantum Chemical Calculations of BODIPY Analogs
| Parameter | Computational Method | Finding | Reference |
|---|---|---|---|
| Absorption Maximum (λ_abs) | TD-DFT | Substituent effects can be accurately predicted, guiding color tuning. | nih.gov |
| Emission Maximum (λ_em) | TD-DFT | Correlates with the S1-S0 energy gap and is sensitive to structural modifications. | researchgate.net |
| Frontier Orbital Energies | DFT | HOMO-LUMO gap is a key determinant of the absorption wavelength. | mdpi.com |
| Singlet-Triplet Energy Gap (ΔE_ST) | DFT | Small ΔE_ST values are indicative of higher potential for intersystem crossing. | researchgate.net |
Molecular Dynamics Simulations to Elucidate Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic interactions between this compound and biomolecules. While specific MD studies on this compound are not extensively documented in the public domain, the methodology is well-established for studying similar fluorescent probes and their conjugates. science.gov
MD simulations can model the behavior of the probe in aqueous environments and its approach to and interaction with a target biomolecule, such as a protein or a nucleic acid labeled with an azide (B81097). These simulations can reveal key information about the binding orientation, conformational changes in both the probe and the biomolecule upon interaction, and the role of solvent molecules in the process.
For more accurate descriptions of the reactive process, hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can be employed. science.govnih.gov In a QM/MM approach, the chemically reactive parts of the system, such as the DBCO group and the azide on the target biomolecule, are treated with a higher level of theory (QM), while the surrounding protein and solvent are treated with classical mechanics (MM). nih.gov This allows for the simulation of the chemical reaction in a biological environment, providing insights into the reaction pathway and energetics.
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Type | Investigated Aspect | Potential Insights | Reference |
|---|---|---|---|
| Classical MD | Probe-Biomolecule Binding | Preferred binding sites and conformations of this compound on an azide-labeled biomolecule. | science.gov |
| Steered MD | Unbinding Pathway | Energetics and mechanism of the dissociation of the probe-biomolecule complex. | |
| QM/MM | SPAAC Reaction in situ | Detailed mechanism and free energy profile of the cycloaddition reaction within a biological system. | science.govnih.gov |
| Umbrella Sampling | Free Energy of Binding | Quantitative determination of the binding affinity between the probe and its target. | science.gov |
Predictive Modeling of Spectroscopic Signatures and Photophysical Parameters
Predictive modeling of the spectroscopic signatures of this compound is a direct outcome of the quantum chemical calculations discussed in section 7.1. By employing time-dependent DFT (TD-DFT), it is possible to calculate the vertical excitation energies, which correspond to the absorption maxima (λ_max). nih.gov The oscillator strength, another output of these calculations, is related to the molar extinction coefficient (ε).
The fluorescence emission wavelength can be predicted by optimizing the geometry of the first excited state (S1) and then calculating the energy of the transition back to the ground state (S0). The difference between the calculated absorption and emission energies provides an estimate of the Stokes shift.
Furthermore, computational models can help predict the fluorescence quantum yield (Φ_F). While direct and highly accurate prediction of Φ_F is challenging, trends can be established by calculating the relative rates of radiative (fluorescence) and non-radiative decay pathways. For instance, a rigid molecular structure, which can be assessed computationally, often correlates with a higher quantum yield. researchgate.net
Table 3: Computationally Predicted Photophysical Parameters for BODIPY-type Dyes
| Parameter | Computational Approach | Relevance | Reference |
|---|---|---|---|
| Absorption Wavelength (λ_abs) | TD-DFT | Predicts the optimal excitation wavelength for the probe. | nih.gov |
| Molar Extinction Coefficient (ε) | TD-DFT (Oscillator Strength) | Indicates the light-absorbing capability of the dye. | mdpi.com |
| Emission Wavelength (λ_em) | TD-DFT (S1 geometry optimization) | Predicts the color of the fluorescence emission. | researchgate.net |
| Fluorescence Quantum Yield (Φ_F) | Analysis of non-radiative pathways | Helps in the rational design of brighter probes. | researchgate.net |
Elucidation of Reaction Mechanisms for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Computational studies have been instrumental in elucidating the mechanism of the SPAAC reaction, which is central to the utility of this compound. nih.govresearchgate.netrsc.org The reaction between the strained alkyne (DBCO) and an azide proceeds via a [3+2] cycloaddition to form a stable triazole linkage. sigmaaldrich.com
DFT calculations have been used to map the potential energy surface of the reaction, identifying the transition state and any intermediates. nih.govrsc.org The activation energy (ΔG‡) calculated from the transition state structure provides a quantitative measure of the reaction rate. These calculations have confirmed that the high reactivity of cyclooctynes like DBCO is due to the significant ring strain, which is released upon reaction. sigmaaldrich.com
Theoretical studies have also shed light on the factors influencing the reaction kinetics. For instance, the steric hindrance around the azide can significantly impact the reaction rate with a bulky cyclooctyne (B158145) like DBCO. nih.gov DFT calculations have shown that the activation barrier for the reaction with a sterically demanding tertiary azide is higher than that with a primary azide, explaining the observed differences in experimental reaction rates. nih.govrsc.org This understanding is crucial for applications involving selective labeling.
Table 4: Key Findings from Computational Studies of SPAAC with Dibenzocyclooctynes
| Computational Finding | Method | Significance | Reference |
|---|---|---|---|
| Low Activation Barrier | DFT | Explains the high reaction rate of SPAAC at physiological temperatures. | nih.gov |
| Strain Release as Driving Force | Activation Strain Model | Identifies the origin of the high reactivity of DBCO. | nih.govsigmaaldrich.com |
| Steric Effects on Reactivity | DFT (Transition State Analysis) | Rationalizes the chemoselectivity observed with different azide substrates. | nih.govrsc.org |
| Concerted, Asynchronous Mechanism | DFT | Characterizes the nature of the bond-forming process in the cycloaddition. | nih.gov |
Structure-Activity Relationship (SAR) Modeling for Rational Probe Optimization
For the BDP core, SAR studies have established clear relationships between the chemical structure and the photophysical properties. nih.govresearchgate.net By systematically varying substituents at different positions of the BODIPY scaffold, libraries of dyes can be created and their properties measured. nih.govmdpi.com Computational modeling can then be used to rationalize the observed trends and to predict the properties of yet-to-be-synthesized compounds, accelerating the discovery of probes with desired characteristics such as near-infrared emission or enhanced brightness. researchgate.net
Regarding the DBCO moiety, computational SAR can explore how modifications to the cyclooctyne ring affect its reactivity and stability. For example, DFT calculations can predict how different substitution patterns on the benzene (B151609) rings of DBCO influence the ring strain and, consequently, the SPAAC reaction rate. rsc.orgrsc.org This allows for the fine-tuning of the probe's reactivity for specific applications. The ultimate goal of SAR modeling is to develop probes with optimized properties, such as high affinity for the target, bright fluorescence, and appropriate reactivity for bioorthogonal labeling. nih.gov
Development of Bdp R6g Dbco Analogues and Derivative Functionalization
Synthesis of Modified Borondipyrromethene (BODIPY) Scaffolds for Tuned Optical Properties
The Borondipyrromethene (BODIPY) core is a versatile fluorophore platform renowned for its high fluorescence quantum yields, sharp emission peaks, and good photostability. researchgate.net A key advantage of the BODIPY scaffold is that its optical properties can be systematically adjusted through chemical modifications at various positions, including the meso-, α-, β-, and boron center positions. mdpi.com These modifications alter the electronic structure and steric properties of the molecule, enabling precise control over its absorption and emission spectra. nih.gov
Researchers have focused on extending the π-conjugation system of the BODIPY core to induce a bathochromic (red) shift in its spectral properties. mdpi.comnih.gov This is particularly valuable for bioimaging, as longer wavelengths penetrate tissue more effectively and minimize autofluorescence from biological samples. mdpi.com For instance, the introduction of 1,3-benzothiazole substituents onto the BODIPY scaffold has been shown to shift absorption maxima to as high as 670 nm and emission to 677 nm, moving the dye's operational window into the red and near-infrared regions. mdpi.com Similarly, conjugation with 1H-pyrrole can increase absorption wavelengths to up to 799 nm. mdpi.compreprints.org The primary goal of these synthetic efforts is to create a library of BODIPY derivatives with tailored photophysical characteristics suitable for diverse applications, from fluorescence sensing to advanced imaging. researchgate.netmdpi.comCurrent time information in Bangalore, IN.
| Modification Position | Substituent/Strategy | Effect on Optical Properties | Reference |
|---|---|---|---|
| α, β, and meso sites | 1,3-Benzothiazole | Bathochromic shift in absorption (up to 670 nm) and emission (up to 677 nm). | mdpi.com |
| Core Structure | 1H-Pyrrole Conjugation | Increased absorption wavelengths, extending up to 799 nm. | mdpi.compreprints.org |
| 2,3,5,6-positions | Electron-donating units | Bathochromic shift in absorption and fluorescence spectra. | nih.gov |
| meso-position | Mesityl groups | Allows for the creation of polymers with inherited optical properties from the BODIPY monomer. | nih.gov |
Exploration of Rhodamine 6G (R6G) Derivatives for Spectral Shifting and Enhanced Performance
Rhodamine 6G (R6G) is a classic xanthene dye known for its high fluorescence quantum yield and photostability, with typical excitation and emission peaks around 525 nm and 548 nm, respectively. aatbio.comresearchgate.net The "R6G" designation in Bdp R6G dbco indicates that the BODIPY core has been specifically tuned to mimic these desirable spectral properties. lumiprobe.comlumiprobe.com The development of R6G derivatives aims to either enhance its inherent characteristics or introduce new functionalities.
One significant area of exploration is the creation of "switchable" probes by modifying the R6G structure. For example, synthesizing a rhodamine derivative with a spirolactam ring creates a non-fluorescent, colorless form. e3s-conferences.org This structure can be designed to undergo a specific reaction, such as binding to a target metal ion, which breaks the spirolactam and restores the highly fluorescent, open-ring form. This provides a mechanism for creating probes that signal the presence of a specific analyte. e3s-conferences.org Furthermore, the spectral properties of R6G are known to be influenced by environmental factors such as solvent polarity and its tendency to form H-aggregates in aqueous solutions, which can cause a hypsochromic (blue) shift in the absorption spectrum. researchgate.netmdpi.com Understanding and controlling these behaviors are crucial for designing R6G-based probes that perform reliably in complex biological environments.
Design and Synthesis of Alternative Dibenzocyclooctyne (DBCO) Linkers for Diverse Applications
The Dibenzocyclooctyne (DBCO) group is the bioorthogonal reactive handle in the this compound compound. It is a strained cyclooctyne (B158145) that reacts rapidly and selectively with azide-functionalized molecules via a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). lumiprobe.comacs.org The primary advantage of this "copper-free click chemistry" is its biocompatibility; the reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts. nih.gov
Despite its utility, DBCO has limitations. For example, the amide linkage often used to connect DBCO to a molecule can be unstable under certain conditions, such as during the iodine-based oxidation step in automated oligonucleotide synthesis. glenresearch.com This has led to the recommendation of alternative reagents like (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) to prevent cleavage of the DBCO moiety. glenresearch.com To address such challenges and expand the utility of bioorthogonal reactions, researchers have designed alternative linkers. Bicyclononyne (BCN) is another cyclooctyne used for copper-free click reactions. rsc.org Additionally, bifunctional linkers have been developed, such as those containing both a DBCO group and another reactive handle like a tetrazine. researchgate.net This allows for sequential, orthogonal click reactions, enabling more complex molecular assemblies, such as the controlled orientation of two different proteins. researchgate.net The design of these linkers is critical for ensuring the stability of the final conjugate and the efficiency of the labeling reaction. rsc.orgnih.gov
Incorporation of Auxiliary Functional Handles, Including Polyethylene (B3416737) Glycol (PEG) Moieties
To improve the performance of fluorescent probes like this compound in biological systems, auxiliary functional handles are often incorporated into their structure. Polyethylene Glycol (PEG) is one of the most common and effective of these handles. thermofisher.comgoogle.com The process of covalently attaching PEG chains, known as PEGylation, confers several beneficial properties to the probe. ruixibiotech.com
A primary benefit of PEGylation is the significant increase in the probe's hydrophilicity and water solubility. rsc.orgnih.gov This is crucial for probes based on hydrophobic cores like BODIPY, which might otherwise aggregate in aqueous biological media. mdpi.com Furthermore, PEG chains can enhance the biocompatibility of a probe and reduce its cytotoxicity. rsc.org A "PEG-fluorochrome shielding" effect has also been described, where the PEG chain acts as a neutral, flexible shield that minimizes non-specific interactions between the fluorophore and surrounding biomolecules or cell membranes. researchgate.net This leads to lower background signals and improved targeting specificity. PEG moieties of various, well-defined lengths can be used to fine-tune these properties for optimal performance in a given application. thermofisher.comrsc.org
| Property | Effect of PEGylation | Mechanism/Reason | Reference |
|---|---|---|---|
| Solubility | Increased | The hydrophilic nature of the PEG polymer enhances solubility in aqueous buffers. | thermofisher.comnih.gov |
| Biocompatibility | Increased | PEG is known to be non-immunogenic and can reduce the cytotoxicity of the attached molecule. | ruixibiotech.comrsc.org |
| Non-Specific Binding | Reduced | The PEG chain creates a hydrophilic shield, blocking non-specific hydrophobic and electrostatic interactions. | ruixibiotech.comresearchgate.net |
| Stability | Increased | PEGylation can protect the probe from enzymatic degradation and aggregation. | thermofisher.com |
Impact of Structural Modifications on Bioorthogonal Reaction Efficiency and Selectivity
The success of a bioorthogonal labeling experiment depends on the efficiency and selectivity of the chemical reaction. mdpi.com Each structural modification to a probe like this compound can influence the outcome of the SPAAC reaction. The selectivity of the DBCO-azide reaction is inherently high, as neither functional group typically reacts with native biological molecules. nih.gov However, the reaction efficiency, or rate, can be tuned.
Modifications to the cyclooctyne ring, such as the addition of fluorine atoms, have been shown to increase the ring strain and thereby accelerate the reaction kinetics of SPAAC by up to 60-fold. mdpi.com The choice between different strained alkynes, such as DBCO and BCN, also impacts reaction rates and stability. rsc.org The structure of the linker attaching the DBCO group to the fluorophore is also critical. A linker that is too short or rigid may cause steric hindrance, preventing the azide-containing target from efficiently approaching the DBCO group. Conversely, a flexible linker, such as a PEG chain, can improve accessibility. However, very large or bulky modifications to the fluorophore scaffold itself could potentially impede the reaction if they are in close proximity to the reactive linker. Therefore, the development of analogues requires a careful balance between optimizing the optical properties of the fluorophore and preserving the reactivity of the bioorthogonal handle for efficient and selective conjugation. oup.com
Comparative Analysis with Established Fluorescent Probes and Click Reagents
Photophysical Performance Benchmarking Against Standard Fluorophores (e.g., Fluorescein (B123965), Cyanine Dyes)
Bdp R6G dbco is a fluorescent dye belonging to the borondipyrromethene (BODIPY) family, a class of probes known for exceptional photophysical properties, including high fluorescence quantum yields and photostability. It is specifically designed as a bright and photostable substitute for the classical dye Rhodamine 6G (R6G), matching its spectral characteristics with an excitation maximum at approximately 530 nm and an emission maximum around 548 nm. lumiprobe.comlumiprobe.com BODIPY dyes are characterized by their sharp, distinct spectral peaks, which serve to minimize spectral overlap in multiplexed imaging experiments. axispharm.com They also exhibit good light and chemical stability.
When compared to other common fluorophores, this compound offers a unique profile. While it possesses an excellent extinction coefficient and is very photostable, its fluorescence quantum yield (QY) of 0.19 is moderate compared to some other dyes. lumiprobe.comaxispharm.comlunanano.ca For instance, other BODIPY-based dyes can exhibit significantly higher quantum yields, such as BDP 630/650 alkyne (QY = 0.91), which is used in the Cyanine5 channel. broadpharm.com Cyanine dyes themselves, such as Cyanine5 (Cy5), are noted for their high quantum yields, brightness, and enhanced photostability, making them staples in fluorescence imaging. medchemexpress.cominterchim.fr Fluorescein, another workhorse fluorophore, is very bright but is known to be pH-sensitive and more susceptible to photobleaching than modern synthetic dyes like the BODIPY and Cyanine families.
Note: Photophysical properties of standard dyes like Rhodamine 6G, Fluorescein, and Cy5 can vary with the chemical environment (e.g., solvent, pH, conjugation state). The values presented are typical for comparative purposes.
Reactivity and Biocompatibility Comparison with Other Click Chemistry Methodologies
The DBCO moiety of this compound enables its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry. lumiprobe.com This reaction is prized for its high biocompatibility, as it proceeds rapidly at physiological temperatures without the need for cytotoxic catalysts. lumiprobe.comlumiprobe.com The DBCO group is a derivative of cyclooctyne (B158145) that offers an excellent balance of high reactivity and stability. lumiprobe.com
When compared to other click chemistry methodologies, SPAAC occupies a crucial niche.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely known click reaction, involving a terminal alkyne and an azide (B81097). bio-connect.nl While highly efficient, its reliance on a copper(I) catalyst renders it toxic to living cells, largely restricting its use to in vitro or ex vivo applications. bio-connect.nlresearchgate.net SPAAC was developed specifically to overcome this limitation, allowing for bioorthogonal labeling in living systems. researchgate.net DBCO-based reagents can demonstrate even greater efficiency than CuAAC reactions in some contexts. bio-connect.nl
Tetrazine Ligation: This reaction, an inverse-electron-demand Diels-Alder (IEDDA) reaction, occurs between a tetrazine and a strained alkene, such as a trans-Cyclooctene (TCO). bio-connect.nl Tetrazine ligation is renowned for its exceptionally fast reaction kinetics, often orders of magnitude faster than SPAAC, making it ideal for applications requiring rapid labeling or involving very low concentrations of reactants in vivo. bio-connect.nlresearchgate.net However, the stability of some tetrazine reagents can be a concern, although more stable derivatives have been developed. bio-connect.nl The high selectivity of the DBCO-azide reaction allows it to be used orthogonally with tetrazine ligation for dual-labeling experiments. bio-connect.nl
Assessment of Advantages and Limitations in Specific Academic Research Applications
The unique combination of a photostable BODIPY dye and a biocompatible click handle gives this compound distinct advantages and some limitations in key research applications.
Advantages:
Live-Cell Imaging: The primary advantage is the ability to perform fluorescence labeling in living cells without copper-induced toxicity. lumiprobe.com This allows for the tracking of dynamic cellular processes over time. azolifesciences.com
Fluorescence Microscopy: The high photostability of the BDP core is a significant benefit, as it resists photobleaching during extended or intensive imaging sessions, such as confocal microscopy. axispharm.comnih.gov The narrow spectral peaks minimize bleed-through between channels in multicolor experiments. axispharm.com
Specific Labeling: The bioorthogonal nature of the SPAAC reaction ensures that the probe reacts specifically with its azide-tagged target, minimizing off-target background signals. smolecule.com This is crucial for accurately visualizing specific proteins, nucleic acids, or glycans. lumiprobe.com
Limitations:
Kinetic Constraints: While the SPAAC reaction with DBCO is fast, its kinetics are slower than those of tetrazine ligation. researchgate.net In competitive or extremely low-concentration environments, this could result in lower labeling efficiency.
Steric Accessibility: The DBCO group is relatively bulky. researchgate.net This can pose a limitation if the target azide is located in a sterically hindered environment, potentially slowing or preventing the labeling reaction.
Dependence on Probes: Like all fluorescence microscopy, the technique is limited to visualizing structures that have been successfully labeled. azolifesciences.com It cannot be used to discover novel structures that have not been tagged with an azide handle. Furthermore, the ultimate resolution is still bound by the diffraction limit of light, though this is a general limitation of conventional microscopy. nih.gov
Comparative Evaluation of Research Utility and Practical Considerations
This compound is a highly useful research tool that merges the benefits of a robust fluorophore with a reliable bioorthogonal reaction. Its utility stems from its versatility in labeling diverse biomolecules for applications ranging from flow cytometry to high-resolution microscopy. axispharm.comlumiprobe.com
Practical Considerations:
Solubility: this compound exhibits good solubility in common organic solvents such as DMF, DMSO, and DCM, which facilitates its use in preparing stock solutions for labeling protocols. lumiprobe.comlunanano.ca
Stability and Storage: The compound is stable for extended periods when stored properly. The recommended condition is at -20°C in the dark, where it can be stored for up to 24 months. lumiprobe.comlunanano.ca It is important to desiccate the compound and avoid prolonged exposure to light. lumiprobe.comlunanano.ca The DBCO moiety itself has good chemical stability compared to more highly strained and reactive cycloalkynes. lumiprobe.com
Synthesis and Purity: The molecule is available commercially at high purity (≥95%). lumiprobe.comlunanano.ca For researchers, this obviates the need for complex multi-step synthesis and ensures consistency in experimental results.
Cost: As a specialized chemical probe, the cost of this compound is higher than that of traditional, simpler dyes. The research utility must be weighed against the budget for a given experiment, particularly for large-scale screening applications.
Challenges and Future Directions in Bdp R6g Dbco Research
Addressing Current Limitations in Fluorescent Probe Performance and Stability
A primary challenge in the evolution of fluorescent probes is the continuous need for improved performance and stability within complex biological environments. While BDP-based dyes like Bdp R6G dbco are noted for their high photostability compared to many traditional fluorophores, there remains room for advancement. axispharm.comaxispharm.com
One limitation is the quantum yield, which is a measure of the efficiency of fluorescence. The reported fluorescence quantum yield for this compound is 0.19, which, while functional, presents an opportunity for enhancement to increase signal brightness for detecting low-abundance targets. lumiprobe.com Other derivatives of the BDP R6G core, such as the maleimide (B117702) version, have reported significantly higher quantum yields, suggesting that the core structure is capable of greater brightness and that modifications can be optimized. antibodies.com
Furthermore, the nonpolar nature of the BDP core can be a double-edged sword. axispharm.com While it can minimize non-specific interactions with polar biomolecules, it also contributes to hydrophobicity, which may limit solubility in aqueous biological systems and lead to aggregation. lumiprobe.com Future research will likely focus on chemical modifications to the this compound scaffold to improve its hydrophilic character without compromising its fluorescent properties. This could enhance its utility in a broader range of in-vivo applications and improve signal-to-noise ratios.
Table 1: Performance Characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Excitation Maximum (λex) | ~530 nm | lumiprobe.comsmolecule.commedchemexpress.com |
| Emission Maximum (λem) | ~548 nm | lumiprobe.comsmolecule.commedchemexpress.com |
| Fluorescence Quantum Yield | 0.19 | lumiprobe.com |
| Molecular Formula | C39H35N4BF2O2 | lumiprobe.com |
| Molecular Weight | 640.53 | lumiprobe.com |
Exploration of Novel Applications in Emerging Fields of Chemical Biology Research
The core strength of this compound is its ability to participate in bioorthogonal labeling, allowing for the precise visualization of biomolecules. smolecule.com The future of its application lies in moving beyond simple labeling to address more complex biological questions in emerging research areas.
New frontiers include the study of intricate cellular processes such as protein-protein interactions and post-translational modifications. mdpi.com By conjugating this compound to specific binding partners, researchers can track the formation of molecular complexes in real-time. Another promising area is in the field of drug delivery and nanomedicine. The probe can be attached to nanoparticles, liposomes, or polymer-based drug carriers to monitor their distribution, cellular uptake, and target engagement within living organisms. mdpi.comresearchgate.net This provides a powerful method for evaluating the efficacy and pharmacokinetics of novel therapeutic delivery systems. Research into creating diverse libraries of such probes could accelerate discoveries across these fields. rsc.org
Integration with Advanced Imaging Modalities, including Super-Resolution Microscopy Techniques
The advancement of microscopy has opened new windows into the cellular world, and the integration of probes like this compound with these technologies is a key future direction. The inherent brightness and photostability of the BDP core make it a strong candidate for demanding imaging techniques. axispharm.comaxispharm.com
BDP R6G derivatives are already considered excellent alternatives to traditional dyes for applications including fluorescence polarization assays and two-photon experiments. axispharm.comaxispharm.com The next step is the systematic validation and optimization of this compound for various super-resolution microscopy methods, such as Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM). These techniques achieve nanoscale resolution but require exceptionally photostable fluorophores that can withstand intense laser irradiation. Research focusing on the performance of single this compound molecules under such conditions will be critical for enabling its use in mapping cellular architecture with unprecedented detail. lumiprobe.com
Design and Development of Smart Probes for Responsive Sensing and Targeted Research
A significant leap forward in probe technology is the development of "smart" probes that can sense and report on their local environment. Currently, this compound functions as a static label. Future research aims to transform it into a responsive sensor.
This involves designing derivatives that change their fluorescent properties—such as intensity or wavelength—in response to specific biological cues. For example, by modifying the BDP core, it may be possible to create probes that are sensitive to changes in pH, ion concentration, or the presence of specific enzymes. rsc.org The broader BODIPY family has already shown promise in this area, with some derivatives functioning as probes for reactive oxygen species (ROS). lumiprobe.com Combining this environmental sensitivity with the DBCO handle for targeted conjugation would allow researchers to not only see where a molecule is but also to gain information about its functional environment.
Advancements in Automation and High-Throughput Synthesis Methodologies for Probe Libraries
To unlock the full potential of this compound and its future derivatives, the process of creating and testing them must be accelerated. The modular nature of its synthesis, which involves forming the BDP core and then adding the DBCO functional group, lends itself to the creation of diverse probe libraries. smolecule.com
Future progress will depend on adapting these synthetic routes to automated, high-throughput platforms. Such an approach would enable the rapid generation of a multitude of this compound variants, each with slightly different chemical modifications. These libraries could then be screened to identify probes with optimal characteristics for specific applications, such as improved water solubility, higher quantum yield, or novel sensing capabilities. Automating this discovery pipeline will significantly reduce the time and effort required to develop next-generation fluorescent probes tailored for sophisticated biological research.
Q & A
Basic Research Questions
Q. What are the key photophysical properties of BDP R6G DBCO, and how do they compare to traditional dyes like rhodamine 6G (R6G)?
- Methodological Answer : this compound exhibits absorption at 527 nm and emission at 547 nm, closely matching R6G's spectral profile. However, its boron dipyrromethene (BDP) core provides superior photostability, critical for long-term imaging. To validate, perform steady-state fluorescence spectroscopy (e.g., using Horiba PTI QuantaMaster) under identical excitation conditions for both dyes, and monitor photobleaching rates over time .
Q. How can this compound be conjugated to biomolecules for targeted labeling?
- Methodological Answer : The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized targets. For example:
Prepare azide-modified proteins or polymers (e.g., via metabolic labeling or chemical modification).
Incubate with this compound (1:10 molar ratio) in PBS (pH 7.4) at 25°C for 2–4 hours.
Purify conjugates via size-exclusion chromatography and validate using fluorescence gel electrophoresis .
Q. What techniques are recommended for characterizing this compound-labeled microgels or nanoparticles?
- Methodological Answer : Use a combination of:
- Steady-state fluorescence spectroscopy to confirm dye incorporation (e.g., peak emission at 547 nm) .
- Scanning electron microscopy (SEM) with Au/Pd sputter coating to assess core-shell structure integrity (10–25 kV, WD = 10.5 mm) .
- Dialysis (1000 kDa MWCO) to remove unreacted dye .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize aggregation of this compound in hydrophobic environments?
- Methodological Answer : Aggregation-induced quenching is common in BDP dyes. Mitigate this by:
Introducing hydrophilic spacers (e.g., PEG) during conjugate synthesis.
Using surfactants like SDS (0.1% w/v) in reaction buffers.
Validating with fluorescence lifetime imaging (FLIM) to distinguish monomeric vs. aggregated states .
Q. What strategies resolve discrepancies in fluorescence quantum yield (QY) measurements of this compound across solvent systems?
- Methodological Answer : QY variability often arises from solvent polarity or pH effects. Standardize measurements by:
Calibrating instruments with reference dyes (e.g., fluorescein in 0.1 M NaOH, QY = 0.92).
Controlling solvent parameters (e.g., DMSO vs. aqueous buffers).
Reporting excitation/emission slit widths and detector sensitivity settings to ensure reproducibility .
Q. How should experimental designs address spectral overlap when using this compound in multiplexed imaging with cyanine dyes (e.g., Cy3, Cy5)?
- Methodological Answer : Perform spectral unmixing using:
Linear combination analysis of reference spectra (e.g., this compound: 547 nm; Cy3: 570 nm).
Time-gated detection to isolate signals if using pulsed lasers.
Validate with single-dye controls to rule out Förster resonance energy transfer (FRET) .
Key Methodological Considerations
- Sample Preparation : Recrystallize monomers (e.g., NIPAm) to eliminate inhibitors before polymerization .
- Data Validation : Cross-reference fluorescence intensity with absorbance spectra (e.g., via Beer-Lambert law) to quantify dye loading .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., azide byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
